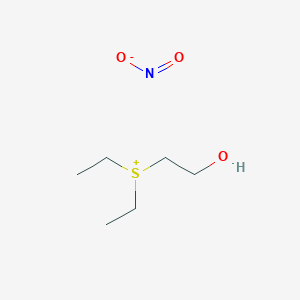
Diethyl(2-hydroxyethyl)sulfanium nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(2-hydroxyethyl)sulfanium nitrite is an organosulfur compound characterized by the presence of a sulfonium ion. This compound is notable for its unique chemical structure, which includes a sulfonium ion bonded to three organic substituents, including a nitrite group. It is a positively charged ion and is typically found in the form of a salt with a negatively charged counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(2-hydroxyethyl)sulfanium nitrite typically involves the reaction of a thioether with an alkyl halide. For example, the reaction of diethyl sulfide with 2-chloroethanol in the presence of a nitrite source can yield this compound. The reaction conditions often include the use of a polar solvent and a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process typically includes steps such as purification and crystallization to obtain the compound in a pure form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-hydroxyethyl)sulfanium nitrite can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrite group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures and solvents to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted sulfonium compounds .
Scientific Research Applications
Diethyl(2-hydroxyethyl)sulfanium nitrite has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound can be used in studies involving sulfur metabolism and the role of sulfonium ions in biological systems.
Medicine: Research into the potential therapeutic applications of sulfonium compounds, including their use as antimicrobial agents.
Mechanism of Action
The mechanism of action of diethyl(2-hydroxyethyl)sulfanium nitrite involves its interaction with molecular targets through its sulfonium ion. The positively charged sulfur atom can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl(2-hydroxyethyl)sulfanium nitrite include other sulfonium salts such as trimethylsulfonium iodide and dimethylsulfoniopropionate. These compounds share the characteristic sulfonium ion but differ in their substituents and specific chemical properties .
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
61354-62-9 |
|---|---|
Molecular Formula |
C6H15NO3S |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
diethyl(2-hydroxyethyl)sulfanium;nitrite |
InChI |
InChI=1S/C6H15OS.HNO2/c1-3-8(4-2)6-5-7;2-1-3/h7H,3-6H2,1-2H3;(H,2,3)/q+1;/p-1 |
InChI Key |
JJKPSIIYJUXQTL-UHFFFAOYSA-M |
Canonical SMILES |
CC[S+](CC)CCO.N(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















